molecular formula C12H14F3NO2 B13976953 Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate

Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate

Cat. No.: B13976953
M. Wt: 261.24 g/mol
InChI Key: VEXKQJJLRIAIMU-UHFFFAOYSA-N
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Description

Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of aromatic esters It contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate typically involves the esterification of 3-(ethyl(trifluoromethyl)amino)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl 3-trifluoromethyl-benzoate

Uniqueness

Ethyl 3-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in simpler esters like ethyl benzoate or methyl benzoate .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 3-[ethyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)10-7-5-6-9(8-10)11(17)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

VEXKQJJLRIAIMU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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